![molecular formula C23H23NO6S2 B2501931 2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 857493-94-8](/img/structure/B2501931.png)
2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a derivative of benzo[b]thiophene, which is a scaffold that has been extensively studied due to its pharmacological properties. Benzo[b]thiophenes have been the focus of research for their potential use as antiestrogens, among other applications. The specific compound mentioned includes a tetrahydrobenzo[b]thiophene moiety, suggesting it may have been designed to interact with biological targets such as estrogen receptors.
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives typically involves Friedel-Crafts aroylation reactions, as seen in the preparation of a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives . These reactions often require the protection of hydroxyl groups and subsequent deprotection, which can be achieved using methods such as AlCl3/EtSH for the cleavage of aryl methoxy ethers. Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can significantly influence their biological activity. For instance, the presence of basic side chains containing cyclic moieties such as pyrrolidine, piperidine, and hexamethyleneamine has been found to reduce intrinsic estrogenicity and enhance the antagonism of estradiol . The configuration of double bonds and the stereochemistry of the compound can also be crucial, as seen in the synthesis of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, where Z isomers were preferentially formed .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives can undergo various chemical reactions, including oxidative aminocarbonylation-cyclization and reactions with secondary amines to form dialkylaminomethyl derivatives . These reactions are often used to introduce functional groups that are important for the pharmacological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. For example, the introduction of hydroxyl groups can increase the polarity of the compound, potentially affecting its solubility and distribution within biological systems . The presence of ethoxycarbonyl groups, as in the compound of interest, could also affect its lipophilicity and, consequently, its pharmacokinetic properties.
Scientific Research Applications
Reaction and Synthetic Pathways
A study by Mohareb, Al-Omran, and Ho (2002) detailed the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl β-amino-α-cyano-γ-ethoxycarbonylcrotenoate, yielding amide derivatives. These derivatives underwent further reactions to produce phenyl hydrazone derivatives, which were then cyclized to form pyridazine and pyridine derivatives. The chemical reactivities of these compounds were explored, highlighting their potential to form fused heterocyclic compounds with antimicrobial activities (Mohareb, Al-Omran, & Ho, 2002).
Functional Group Effects and Molecular Structure
Research by Bettencourt-Dias, Viswanathan, and Ruddy (2005) on thiophene derivatives, including those derivatized at the β-carbon with various acids, highlighted the impact of functional groups and intermolecular forces on the packing structure of these compounds. Their findings provide valuable insights into the structural characteristics and potential applications of thiophene-based compounds in material science and chemistry (Bettencourt-Dias, Viswanathan, & Ruddy, 2005).
Pharmacological and Biological Activity
A study by Chapman, Clarke, Gore, and Sharma (1971) on benzo[b]thiophen derivatives synthesized various substituted compounds, including those with ethoxycarbonyl groups. These compounds were investigated for their pharmacological properties, including antimicrobial and antineoplastic activities, demonstrating the diverse biological applications of such compounds (Chapman, Clarke, Gore, & Sharma, 1971).
Environmental and Microbial Applications
Donnelly and Dagley (1980) investigated the oxidation of trimethoxybenzoic acid and its derivatives by Pseudomonas putida, leading to the production of methanol among other products. This study showcases the potential environmental applications of benzoic acid derivatives in bioremediation and the microbial metabolism of complex organic compounds (Donnelly & Dagley, 1980).
properties
IUPAC Name |
2-[1-(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6S2/c1-3-30-23(29)19-13-9-8-12(2)10-16(13)32-21(19)24-18(25)11-17(20(24)26)31-15-7-5-4-6-14(15)22(27)28/h4-7,12,17H,3,8-11H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYPMFWMYKKZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)N3C(=O)CC(C3=O)SC4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.